molecular formula C48H60NOP B3026649 (S)-Dtb-siphox CAS No. 1040274-18-7

(S)-Dtb-siphox

Cat. No.: B3026649
CAS No.: 1040274-18-7
M. Wt: 698.0
InChI Key: FMGYAZLRTVWJGN-DYVQZXGMSA-N
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Description

(S)-Dtb-siphox is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry for the production of drugs with specific desired effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dtb-siphox typically involves the reaction of a phosphine oxide with a chiral diol. The process requires precise control of reaction conditions to ensure the desired enantiomer is obtained. Common reagents used in the synthesis include phosphine oxides, chiral diols, and various catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-Dtb-siphox undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form.

    Substitution: The ligand can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction restores the phosphine form.

Scientific Research Applications

(S)-Dtb-siphox has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug development.

    Medicine: this compound is valuable in the pharmaceutical industry for the production of drugs with specific enantiomeric forms, which can have different therapeutic effects.

    Industry: It is used in the production of fine chemicals and materials that require high enantioselectivity.

Mechanism of Action

The mechanism by which (S)-Dtb-siphox exerts its effects involves its role as a chiral ligand in catalytic reactions. The compound binds to a metal center, creating a chiral environment that facilitates the selective formation of one enantiomer over the other. This selectivity is crucial in producing compounds with the desired stereochemistry, which can significantly impact their biological activity and efficacy.

Comparison with Similar Compounds

    ®-Dtb-siphox: The enantiomer of (S)-Dtb-siphox, used in similar applications but with opposite stereochemistry.

    BINAP: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.

    TADDOL: A chiral diol used as a ligand in various catalytic reactions.

Uniqueness: this compound is unique due to its high enantioselectivity and efficiency in catalytic reactions. Its ability to produce enantiomerically pure compounds makes it invaluable in the pharmaceutical industry, where the specific stereochemistry of a drug can determine its therapeutic effects and safety profile.

Properties

IUPAC Name

bis(3,5-ditert-butylphenyl)-[(3S)-4-(4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H60NOP/c1-44(2,3)33-25-34(45(4,5)6)28-37(27-33)51(38-29-35(46(7,8)9)26-36(30-38)47(10,11)12)40-18-14-16-32-20-22-48(42(32)40)21-19-31-15-13-17-39(41(31)48)43-49-23-24-50-43/h13-18,25-30H,19-24H2,1-12H3/t48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGYAZLRTVWJGN-DYVQZXGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NCCO6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H60NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680626
Record name 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040274-18-7
Record name 2-{(1S)-7'-[Bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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